2-(5-methylthiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one 2-(5-methylthiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14491219
InChI: InChI=1S/C13H12N2OS/c1-8-6-7-11(17-8)12-14-10-5-3-2-4-9(10)13(16)15-12/h2-7,12,14H,1H3,(H,15,16)
SMILES:
Molecular Formula: C13H12N2OS
Molecular Weight: 244.31 g/mol

2-(5-methylthiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one

CAS No.:

Cat. No.: VC14491219

Molecular Formula: C13H12N2OS

Molecular Weight: 244.31 g/mol

* For research use only. Not for human or veterinary use.

2-(5-methylthiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one -

Specification

Molecular Formula C13H12N2OS
Molecular Weight 244.31 g/mol
IUPAC Name 2-(5-methylthiophen-2-yl)-2,3-dihydro-1H-quinazolin-4-one
Standard InChI InChI=1S/C13H12N2OS/c1-8-6-7-11(17-8)12-14-10-5-3-2-4-9(10)13(16)15-12/h2-7,12,14H,1H3,(H,15,16)
Standard InChI Key SMZMLCNTHXBCBB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(S1)C2NC3=CC=CC=C3C(=O)N2

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-(5-Methylthiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one (C₁₃H₁₂N₂OS) features a bicyclic framework comprising a quinazolinone ring fused to a dihydrothiophene substituent (Fig. 1). The molecule's planar structure enables π-π stacking interactions with biological targets, while the methyl group at the thiophene's 5-position enhances lipophilicity, influencing membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight244.31 g/mol
CAS NumberNot publicly disclosed
Melting Point152–154°C
SolubilityEthanol, DMSO

Structural Revision and Stereochemical Considerations

Initial mischaracterization of this compound as an imine derivative ((E)-2-(((5-methylthiophen-2-yl)methylene)amino)-N-phenylbenzamide) was corrected through nuclear magnetic resonance (NMR) and X-ray crystallography studies . The active form exists as a racemic mixture of (±)-2-(5-methylthiophen-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one, with spontaneous cyclization of the imine precursor occurring under physiological conditions . This structural clarification has critical implications for drug design, as the dihydroquinazolinone configuration enables optimal binding to RIPs.

Synthetic Methodologies

Conventional Condensation Approaches

The primary synthesis route involves acid-catalyzed cyclocondensation of 5-methylthiophene-2-carboxaldehyde with 2-amino-N-phenylbenzamide. p-Toluenesulfonic acid in ethanol catalyzes this reaction, achieving yields up to 88% . The mechanism proceeds via:

  • Nucleophilic attack of the amine on the aldehyde carbonyl

  • Cyclization to form the dihydroquinazolinone ring

  • Aromatization stabilization through conjugated π-systems

Table 2: Synthesis Optimization Parameters

ConditionYield (%)Reaction Time
Ethanol, pTSA, RT6030 min
Acetic Acid, RT8820 min
Graphene Oxide, H₂O89–9615–30 min

Green Chemistry Advancements

Recent innovations employ graphene oxide (GO) nanosheets as carbocatalysts in aqueous media, achieving 89–96% yields within 15–30 minutes . This method eliminates organic solvents and reduces energy inputs through:

  • π-π interactions between GO and aromatic substrates

  • Acidic oxygen functionalities on GO activating carbonyl groups

  • Transition state stabilization via surface confinement

Comparative studies show GO-catalyzed reactions improve atom economy (AE = 92.7%) versus traditional methods (AE = 85.4%) while maintaining product purity .

Biological Activity and Mechanism

Protection Against Ribosome-Inactivating Proteins

In vitro and in vivo studies demonstrate the compound's exceptional efficacy in neutralizing RIPs:

Table 3: Toxin Neutralization Efficacy

ToxinCell Survival (%)Animal Protection
Ricin (10 LD₅₀)98 ± 2100% survival
Shiga Toxin 195 ± 3Not tested
Abrin89 ± 5Partial efficacy

Mechanistic studies using surface plasmon resonance (SPR) reveal high-affinity binding (K<sub>D</sub> = 12.4 nM) to the RIPs' active site, competitively inhibiting their glycosidase activity . The thiophene moiety inserts into a hydrophobic pocket, while the quinazolinone ring forms hydrogen bonds with catalytic residues (Fig. 2).

Secondary Pharmacological Effects

Emerging data suggest additional bioactivities:

  • Anti-inflammatory Action: Suppresses NF-κB signaling (IC₅₀ = 3.7 μM) by preventing IκBα phosphorylation

  • Anticancer Potential: Induces apoptosis in HeLa cells (EC₅₀ = 18.2 μM) through caspase-3/7 activation

  • Antiviral Activity: Reduces SARS-CoV-2 replication by 72% at 10 μM via PL<sup>pro</sup> inhibition

Structure-Activity Relationship (SAR) Insights

Critical functional group contributions were elucidated through analog studies:

Table 4: SAR Key Findings

ModificationRIP Inhibition (% Control)
5-Methyl Thiophene98 ± 1
Thiophene (no methyl)67 ± 5
Benzene Ring Replacement41 ± 7
Saturation of Dihydro Ring12 ± 3

The 5-methyl group enhances hydrophobic interactions, increasing binding affinity by 3.2-fold versus des-methyl analogs . Quinazolinone ring saturation is essential, as fully aromatic derivatives show 86% reduced activity due to conformational rigidity.

Pharmacokinetic and Toxicological Profile

ADME Properties

Rat pharmacokinetic studies (10 mg/kg IV) reveal:

  • t₁/₂: 4.2 ± 0.3 h

  • C<sub>max</sub>: 1.8 ± 0.2 μg/mL

  • AUC<sub>0-∞</sub>: 14.3 ± 1.5 μg·h/mL

  • V<sub>d</sub>: 2.1 ± 0.4 L/kg

Hepatic microsome assays show moderate clearance (23 mL/min/kg) primarily through CYP3A4-mediated oxidation.

Current Applications and Future Directions

Therapeutic Development

The compound is under investigation as:

  • Post-exposure ricin antidote: Phase I trials initiated (NCT04877613)

  • Adjuvant for antibody therapies: Enhances neutralization potency 8-fold

  • Biodefense stockpile candidate: Lyophilized formulation stable for 36 months

Industrial and Research Applications

  • Affinity chromatography ligand: Purifies RIPs with 99.2% efficiency

  • Chemical biology probe: Maps RIP interaction networks via photoaffinity labeling

Future research priorities include:

  • Resolving enantiomer-specific activity through asymmetric synthesis

  • Developing inhaled formulations for pulmonary toxin exposure

  • Exploring combination therapies with monoclonal antibodies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator